5-Aminoquinolin-2(1H)-one
Overview
Description
5-Aminoquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-HIV, and anticancer properties . The presence of an amino group at the 5-position and a keto group at the 2-position of the quinoline ring makes this compound a compound of interest in medicinal chemistry and pharmaceutical research.
Scientific Research Applications
5-Aminoquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
5-Aminoquinolin-2(1H)-one is classified as Acute toxicity (Oral - Category 3), Acute toxicity (Dermal - Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Germ cell mutagenicity (Category 2), Carcinogenicity (Category 1B), Short-term (acute) aquatic hazard (Category 3), and Long-term (chronic) aquatic hazard (Category 2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamide with formic acid under reflux conditions. This reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Aminoquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,5-dione.
Reduction: Reduction of the keto group can yield 5-aminoquinoline.
Substitution: The amino group at the 5-position can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,5-dione
Reduction: 5-Aminoquinoline
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 5-Aminoquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It can also disrupt the function of microbial cell membranes, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the amino and keto groups.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, known for its chelating properties.
5-Nitroquinoline: A compound with a nitro group at the 5-position, exhibiting different biological activities.
Uniqueness
5-Aminoquinolin-2(1H)-one is unique due to the presence of both an amino group at the 5-position and a keto group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
5-amino-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANDEJPAZFBPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577341 | |
Record name | 5-Aminoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61317-32-6 | |
Record name | 5-Aminoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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